1-(2,3-Dimethylphenyl)propan-1-one
Description
1-(2,3-Dimethylphenyl)propan-1-one is an aromatic ketone with the molecular formula C₁₁H₁₄O. Its structure consists of a propan-1-one backbone attached to a 2,3-dimethyl-substituted phenyl ring. The compound’s reactivity and applications are influenced by the electron-donating methyl groups on the aromatic ring, which stabilize the ketone moiety through resonance effects.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-11(12)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJWVFYKGHSIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295692 | |
| Record name | 1-(2,3-Dimethylphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35028-14-9 | |
| Record name | 1-(2,3-Dimethylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35028-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dimethylphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylbenzene (o-xylene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are optimized to ensure high selectivity and minimal by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 1-(2,3-Dimethylphenyl)propan-1-one serves as an intermediate for synthesizing more complex organic molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Biology
The compound has garnered attention for its potential biological activities. Research indicates that it may exhibit:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways.
- Anticancer Activity : In vitro studies suggest that this compound can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. It appears to modulate signaling pathways related to cell survival and proliferation.
Medicine
Due to its unique structure and biological activity, this compound is being investigated for potential drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications in treating infections and cancers.
Case Studies
Several studies highlight the effectiveness of this compound in various applications:
| Activity | Target Organisms/Cell Lines | Concentration (µg/mL or µM) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Significant growth inhibition |
| Escherichia coli | 50 | Significant growth inhibition | |
| Anticancer | MCF-7 (breast cancer) | 25 | >60% reduction in cell viability |
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved vary based on the context of its use, such as in drug development or biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
1-(2,5-Dimethylphenyl)propan-1-one
- Structural Difference : Methyl groups at positions 2 and 5 on the phenyl ring instead of 2 and 3.
- Implications: Positional isomerism alters steric hindrance and electronic distribution.
1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one (3,4-DMMC)
- Structural Difference: Methyl groups at positions 3 and 4, with an additional methylamino group at C2 of the propanone chain.
- Implications: The amino group introduces basicity and hydrogen-bonding capability, enhancing solubility in polar solvents. The 3,4-dimethyl substitution on the phenyl ring is associated with psychoactive properties, as seen in cathinone derivatives .
Functional Group Variations
1-(3-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one
- Structural Difference : Bromine substitution at the para position of the phenyl ring.
- Implications: Bromine’s electron-withdrawing effect increases electrophilicity at the ketone group, enhancing reactivity in nucleophilic additions.
1-(3-Aminophenyl)propan-1-one
- Structural Difference: An amino group replaces the methyl substituents.
- Implications: The amino group significantly increases polarity and solubility in acidic aqueous media. It may also participate in conjugation, altering UV-Vis absorption profiles compared to methyl-substituted analogs .
Pharmacologically Active Derivatives
2-(Methylamino)-1-(3-methylphenyl)propan-1-one
- Structural Difference: A methylamino group at C2 and a single methyl group on the phenyl ring.
- Implications: This methcathinone derivative exhibits stimulant effects due to its structural similarity to amphetamines. The absence of a second methyl group (compared to 2,3-dimethyl substitution) may reduce metabolic stability .
3,4-Dimethyl-methcathinone (3,4-DMMC)
- Structural Difference: 3,4-dimethylphenyl group with a methylamino side chain.
- This contrasts with 2,3-dimethyl substitution, which may sterically hinder receptor binding .
Electronic and Steric Effects of Substituents
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one
- Structural Difference : Methoxy groups instead of methyl groups.
- Implications: Methoxy substituents are stronger electron donors via resonance, stabilizing the ketone group and altering redox properties. This compound’s extended conjugation may enhance fluorescence properties compared to methyl-substituted analogs .
1-[3-(Dimethylamino)phenyl]ethan-1-one
- Structural Difference: Dimethylamino group on the phenyl ring and an ethanone backbone.
- Implications: The dimethylamino group introduces strong electron-donating effects and basicity, making this compound a versatile intermediate in pharmaceuticals. The shorter carbon chain (ethanone vs. propanone) reduces steric bulk, favoring reactions at the carbonyl group .
Biological Activity
1-(2,3-Dimethylphenyl)propan-1-one, also known as 2,3-dimethyl-1-phenylpropan-1-one, is a ketone compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propanone backbone with a dimethyl-substituted phenyl group. Its structure can be represented as follows:
This configuration influences its reactivity and interaction with biological systems.
The biological activity of this compound is thought to arise from several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in various metabolic pathways.
- Receptor Modulation : It can interact with specific receptors, influencing cellular signaling and responses.
- Gene Expression Alteration : The compound may affect the expression of genes associated with its biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance, it has been investigated for its effects on bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at specific concentrations.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These findings suggest its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. In vitro assays indicated that the compound could induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Antibacterial Study : A study published in the Tropical Journal of Pharmaceutical Research reported the synthesis and antibacterial evaluation of derivatives related to this compound. The results indicated that certain derivatives exhibited enhanced antibacterial properties compared to the parent compound .
- Anticancer Research : A research article highlighted the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment led to a significant reduction in cell viability, suggesting its potential role in cancer therapy .
- Mechanistic Insights : Another study investigated the mechanism by which this compound affects bacterial growth. It was found that this compound interferes with bacterial cell wall synthesis, leading to cell lysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
